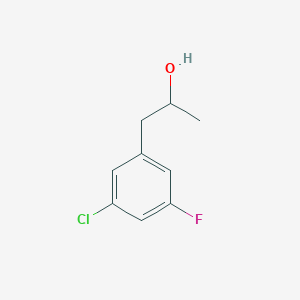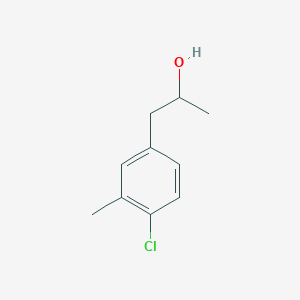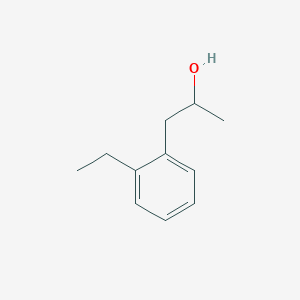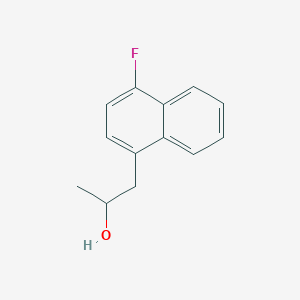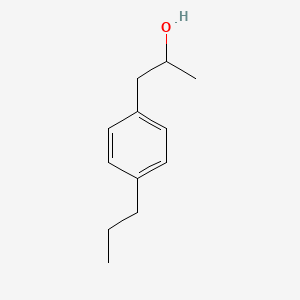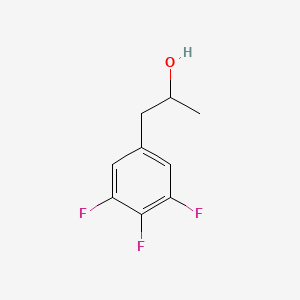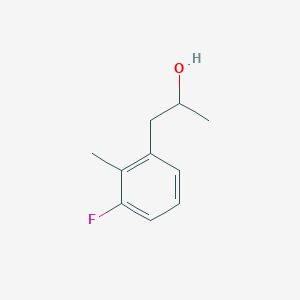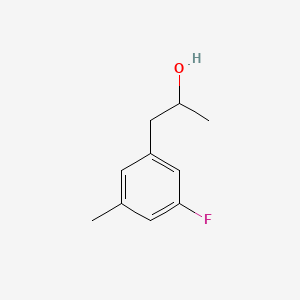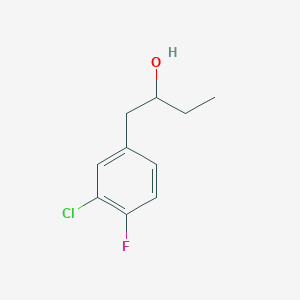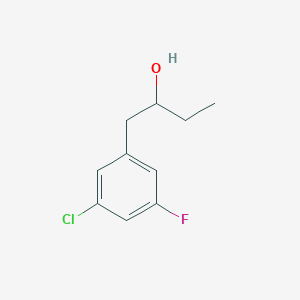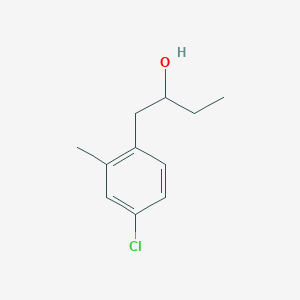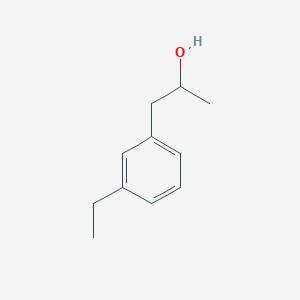
1-(3-Ethylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is part of a propyl chain, which is further connected to a phenyl ring substituted with an ethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)propan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 3-ethylbenzyl chloride with magnesium in the presence of dry ether to form a Grignard reagent. This reagent is then reacted with acetone to yield this compound.
Reduction of Ketones: Another method involves the reduction of 1-(3-ethylphenyl)propan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3-ethylphenyl)propan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1-(3-ethylphenyl)propan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran (THF).
Major Products:
Oxidation: 1-(3-Ethylphenyl)propan-2-one.
Reduction: 1-(3-Ethylphenyl)propan-2-amine.
Substitution: 1-(3-Ethylphenyl)propan-2-chloride or 1-(3-Ethylphenyl)propan-2-bromide.
Scientific Research Applications
1-(3-Ethylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.
Pathways: The compound can participate in metabolic pathways involving alcohol dehydrogenases and other enzymes, leading to its conversion into other biologically active compounds.
Comparison with Similar Compounds
1-(3-Ethylphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Ethylphenyl)propan-2-ol: Similar structure but with the ethyl group at the para position.
1-(3-Methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Ethylphenyl)ethanol: Similar structure but with a shorter carbon chain.
Properties
IUPAC Name |
1-(3-ethylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-10-5-4-6-11(8-10)7-9(2)12/h4-6,8-9,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQZACOJFRFICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
